molecular formula C10H7ClF5N3OS B1409529 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol CAS No. 1823188-16-4

2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol

Cat. No. B1409529
M. Wt: 347.69 g/mol
InChI Key: ZOVYQMPCJINWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyridine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . This core is substituted with various functional groups including a trifluoromethyl group, a chloro group, and a difluoromethylthioethanol group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The [1,2,4]triazolo[4,3-a]pyridine core provides a rigid structure, while the various substituents contribute to the overall molecular properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants used. The presence of various functional groups in the molecule provides multiple sites for potential reactions .

Scientific Research Applications

Potential Applications in Chemical Synthesis

1,2,4-Triazole derivatives, which share a part of the core structure with the specified compound, are widely used in organic chemistry for the synthesis of various heterocyclic compounds. These derivatives serve as building blocks for developing pharmaceuticals, agrochemicals, and materials with specific properties due to their versatile reactivity and ability to form stable structures (Kaplaushenko, 2019; Parchenko, 2019).

Role in Hydrogen Production

Compounds related to bio-ethanol, such as the one mentioned, could be studied for their potential role in hydrogen production through reforming processes. Ethanol reforming represents a promising avenue for hydrogen production, with the choice of catalysts and supports significantly affecting the efficiency of the process (Ni, Leung, & Leung, 2007).

Applications in Bioconversion and Energy Production

Derivatives of ethanol, similar in structure to the specified compound, may find applications in bioconversion processes aimed at producing biofuels like ethanol. Research on materials like Parthenium hysterophorus for ethanol production emphasizes the need for efficient conversion processes to harness alternative energy sources (Swati, Haldar, Ganguly, & Chatterjee, 2013).

Environmental Impact and Safety Considerations

The synthesis and use of complex organic compounds, including triazole derivatives and ethanol-related substances, necessitate careful consideration of their environmental impact, particularly in terms of toxicity and biodegradability. Research on the fate of ethanol in groundwater contamination highlights the importance of understanding the environmental behavior of such compounds (Powers et al., 2001).

properties

IUPAC Name

2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF5N3OS/c11-6-3-5(9(12,13)14)4-19-7(6)17-18-8(19)10(15,16)21-2-1-20/h3-4,20H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVYQMPCJINWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)SCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol
Reactant of Route 2
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol
Reactant of Route 3
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol
Reactant of Route 4
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol
Reactant of Route 5
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol
Reactant of Route 6
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol

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